N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-9-15(10-4-11)20(18,19)16-14-7-5-13(6-8-14)12(2)17/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXRFFCKWPPNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340337 | |
| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5317-94-2 | |
| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Introduction
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of an acetophenone moiety linked to a toluenesulfonamide group. This molecule belongs to the broader class of sulfonamides, a well-established and versatile pharmacophore in medicinal chemistry. The inherent structural features of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, including its aromatic rings, acetyl group, and the sulfonamide linkage, make it a compound of significant interest for researchers and scientists in drug discovery and development. The sulfonamide group, in particular, is known to impart a range of biological activities, acting as a key functional group in various therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, offering valuable insights for professionals in the field.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and physicochemical characteristics of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
| Property | Value | Source |
| IUPAC Name | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | [1] |
| CAS Number | 5317-94-2 | [2] |
| Molecular Formula | C₁₅H₁₅NO₃S | [2] |
| Molecular Weight | 289.35 g/mol | [2] |
| Melting Point | 196–198 °C | [3] |
| Appearance | Solid (form not specified) | [3] |
Synthesis and Mechanistic Insights
The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 4-aminoacetophenone and 4-toluenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and provides a reliable route to the target compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Detailed Experimental Protocol
The following protocol is adapted from a reported procedure and provides a step-by-step methodology for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide[3]:
Materials:
-
4-Aminoacetophenone (10.0 mmol, 1.35 g)
-
4-Toluenesulfonyl chloride (10.0 mmol, 1.91 g)
-
Pyridine (2 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a solution of 4-aminoacetophenone in dichloromethane, add 4-toluenesulfonyl chloride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid thoroughly with water to remove any remaining pyridine and other water-soluble impurities.
-
Filter the solid product and dry it under vacuum to afford the pure N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Yield: Up to 88%[3].
Causality Behind Experimental Choices:
-
Pyridine as a Catalyst: Pyridine acts as a nucleophilic catalyst and a base. It reacts with the highly electrophilic sulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate. This intermediate is then more susceptible to nucleophilic attack by the amino group of 4-aminoacetophenone. Pyridine also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Dichloromethane as a Solvent: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both reactants. Its low boiling point also facilitates easy removal during the work-up procedure.
-
Aqueous Wash: The water wash is a critical purification step to remove the water-soluble catalyst (pyridine) and any pyridinium hydrochloride salts formed during the reaction.
Spectroscopic Characterization
The structural elucidation of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features | Source |
| FT-IR (KBr, ν, cm⁻¹) | 3221 (N-H stretch), 3000 (aromatic C-H stretch), 1671 (C=O stretch), 1600 (aromatic C=C stretch), 1342 & 1158 (asymmetric and symmetric SO₂ stretch) | [3] |
| ¹H NMR (301 MHz, DMSO-d₆) δ (ppm) | 10.18 (s, 1H, NH), 7.21 (d, 2H, J = 9 Hz, aromatic), 7.11 (d, 2H, J = 9 Hz, aromatic), 6.74 (d, 2H, J = 6 Hz, aromatic), 6.60 (d, 2H, J = 9 Hz, aromatic), 1.84 (s, 3H, CH₃), 1.70 (s, 3H, CH₃) | [3] |
| ¹³C NMR (76 MHz, DMSO-d₆) δ (ppm) | 197.0, 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4, 26.9, 21.5 | [3] |
Potential Applications and Biological Significance
While specific biological activity data for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is limited in the public domain, the broader class of sulfonamides and N-acylsulfonamides are of significant interest in drug discovery. The structural motifs present in this compound suggest several potential avenues for investigation.
Enzyme Inhibition
The sulfonamide moiety is a well-known zinc-binding group and is a key feature in many enzyme inhibitors.
Caption: Potential enzyme inhibition pathways for sulfonamide-containing compounds.
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, edema, and certain types of cancer[4].
-
Cholinesterase Inhibition: Derivatives of sulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease[4].
Anticancer and Antimicrobial Potential
The sulfonamide scaffold is present in several clinically used antibacterial drugs. Furthermore, novel sulfonamide derivatives are continuously being explored for their potential as anticancer agents[5][6]. The mechanism of action for their antimicrobial effects often involves the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The anticancer properties can be attributed to various mechanisms, including the inhibition of enzymes like carbonic anhydrase IX, which is overexpressed in many tumors[6].
Safety and Handling
-
Hazard Statements (Inferred): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
It is imperative to consult a comprehensive and compound-specific MSDS before handling and to perform a thorough risk assessment for any experimental work.
Conclusion
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a readily synthesizable compound with a chemical structure that suggests significant potential for further investigation in the field of medicinal chemistry. While specific biological data for this exact molecule is sparse, its structural relationship to a wide range of biologically active sulfonamides makes it a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its basic properties and synthesis, intended to support researchers and scientists in their exploration of this and related compounds. Further studies are warranted to fully elucidate its physicochemical properties, crystal structure, and biological activity profile.
References
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Advances. [Link]
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Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). Crystallography Reports. [Link]
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Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis. (2015). Oncotarget. [Link]
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N4-Acetylsulfanilamide. PubChem. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Scientific Reports. [Link]
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Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). Bioorganic Chemistry. [Link]
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Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. [Link]
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Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. (2022). Molecules. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]
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An In-depth Technical Guide to N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2)
Foreword: Unveiling a Versatile Synthetic Scaffold
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide stands as a pivotal molecule at the intersection of synthetic chemistry and drug discovery. As a sulfonamide derivative, it belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, characterization, and burgeoning applications. The inherent functionalities of this compound—the reactive acetyl group and the sulfonamide linkage—present a versatile scaffold for the generation of novel chemical entities with therapeutic potential.[3] This document will not only present established protocols but also explore the causality behind methodological choices, offering insights grounded in practical application and scientific rigor.
Core Molecular Attributes and Physicochemical Properties
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a solid, typically appearing as a pale brown to off-white powder at room temperature.[4] Its structure is characterized by a central benzenesulfonamide core linking a 4-acetylphenyl group and a 4-methylphenyl (tosyl) group. This arrangement of aromatic rings and functional groups dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 5317-94-2 | [4][5][6][7][8] |
| Molecular Formula | C₁₅H₁₅NO₃S | [4][5][7] |
| Molecular Weight | 289.35 g/mol | [4][7] |
| Melting Point | 196–198 °C / 204-208 °C | [1][4] |
| Boiling Point (Predicted) | 462.1 ± 55.0 °C at 760 Torr | [4] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [4] |
| Appearance | Pale brown to off-white to white solid | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis and Structural Elucidation
The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a robust and high-yielding process, typically achieved through the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride.[1] This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.
Synthetic Workflow: A Mechanistic Perspective
The reaction proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of 4-toluenesulfonyl chloride. The use of a mild base, such as pyridine, is crucial. Pyridine acts as a catalyst and also serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an effective solvent as it is relatively inert and facilitates the dissolution of the reactants.
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An In-depth Technical Guide to the Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Introduction: The Significance of the Sulfonamide Moiety
The N-(4-Acetylphenyl)-4-methylbenzenesulfonamide molecule is a significant scaffold in medicinal chemistry and organic synthesis. The inherent properties of the sulfonamide group, such as its tetrahedral geometry and ability to form strong hydrogen bonds, make it a valuable pharmacophore.[1] This functional group is a common feature in a wide array of therapeutic agents, including antibacterial drugs, enzyme inhibitors, and modulators of glucocorticoid receptors.[1][2][3] The acetylphenyl moiety further provides a versatile handle for subsequent chemical modifications, allowing for the development of diverse compound libraries for drug discovery and development.[1] This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, grounded in established chemical principles and validated experimental protocols.
The Core Synthesis Pathway: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide involves the nucleophilic substitution reaction between 4-aminoacetophenone and 4-toluenesulfonyl chloride (tosyl chloride).[4][5] This reaction is a classic example of sulfonamide bond formation.
Mechanism of Action: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of tosyl chloride.[6][7] The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[8] The tosyl group (CH₃C₆H₄SO₂) is an excellent leaving group, facilitating the reaction.[9]
Caption: A logical workflow of the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Experimental Protocol: A Step-by-Step Guide
This protocol is synthesized from established procedures to ensure a high yield and purity of the final product.[1][4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Aminoacetophenone | 135.17 | 10.0 | 1.35 g |
| 4-Toluenesulfonyl chloride | 190.65 | 10.0 - 12.0 | 1.91 g - 2.29 g |
| Pyridine | 79.10 | Catalyst/Base | ~20 mL |
| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent | ~50 mL |
| Deionized Water | 18.02 | Wash | As needed |
| Acetonitrile or Methanol | 41.05 / 32.04 | Recrystallization | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent | As needed |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane (50 mL).[4]
-
Addition of Base and Reagent: To this solution, add pyridine (20 mL).[1] Gradually add 4-toluenesulfonyl chloride (1.2 equivalents) to the stirring solution. The gradual addition helps to control the initial exothermic reaction.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature for 5 hours or heated to reflux for 2 hours to ensure completion.[1][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., toluene-ethyl acetate 2:1 v/v).[1]
-
Work-up and Isolation: After the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.[1] The product will precipitate out of the solution.
-
Purification:
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any remaining pyridine and salts.[4]
-
For further purification, the crude product can be recrystallized from a suitable solvent such as acetonitrile or methanol.[1][10] This process involves dissolving the solid in a minimum amount of hot solvent and allowing it to cool slowly, which results in the formation of pure crystals.
-
Alternatively, if impurities persist, column chromatography on silica gel can be performed.[1]
-
-
Drying and Characterization: Dry the purified product under vacuum to remove any residual solvent. The final product, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, should be a white solid.[1] The purity and identity of the compound should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Causality Behind Experimental Choices: An Expert's Perspective
-
Choice of Base: Pyridine serves a dual purpose. It acts as a base to neutralize the HCl produced during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[8] It can also act as a nucleophilic catalyst. Other tertiary amines like triethylamine can also be used.[11] The choice between a weak base like Na₂CO₃ and a stronger organic base like pyridine can influence the reaction rate and work-up procedure.[9][10]
-
Solvent Selection: Dichloromethane is a common choice as it is relatively inert and effectively dissolves the reactants.[4] The choice of solvent can impact the reaction rate and solubility of the reactants and products.
-
Reaction Temperature: While the reaction can proceed at room temperature, heating under reflux can significantly increase the reaction rate, leading to shorter reaction times.[1] However, for sensitive substrates, lower temperatures might be necessary to avoid side reactions.
-
Purification Strategy: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities should remain soluble at all temperatures or be insoluble in the hot solvent.
Self-Validating System: Ensuring Trustworthiness in the Protocol
The described protocol incorporates several checkpoints to validate the success of the synthesis:
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's completion, preventing unnecessary heating or extended reaction times which could lead to byproduct formation.
-
Precipitation and Washing: The precipitation of the product upon quenching with water is a strong indicator of successful product formation. Thorough washing is essential to remove water-soluble impurities.
-
Spectroscopic Characterization: The ultimate validation of the synthesis comes from the spectroscopic analysis of the final product. The obtained spectra (¹H NMR, ¹³C NMR, FT-IR) should be compared with literature data or expected values to confirm the structure and purity of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Conclusion
The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide via the reaction of 4-aminoacetophenone and 4-toluenesulfonyl chloride is a robust and well-established method. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently and efficiently produce this valuable chemical intermediate. The protocol outlined in this guide, with its emphasis on careful execution and thorough validation, provides a reliable pathway for obtaining a high-purity product suitable for further applications in drug discovery and materials science.
References
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
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Mphahane, N., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
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Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
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Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]
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Dadashpour, S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH. [Link]
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Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Wikipedia. [Link]
- Beinfest, S., Adams, P., & Marshik, J. F. (1961). Purification of p(N-acetyl amino) benzene sulfonyl chloride. U.S. Patent No. 2,996,541. Washington, DC: U.S.
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
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Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]
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Osbourn, J. (2020). The Tosylate Leaving Group. YouTube. [Link]
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Patel, P. R., & Sharma, P. K. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. [Link]
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An In-depth Technical Guide to N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Within this privileged structural class, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide emerges as a pivotal synthetic intermediate and a valuable scaffold for the development of novel bioactive compounds. Its unique combination of a tosyl group, a flexible sulfonamide linker, and a reactive acetylphenyl moiety provides a versatile platform for chemical elaboration and the exploration of new therapeutic frontiers.
This technical guide offers a comprehensive overview of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, provide a detailed and validated synthesis protocol with mechanistic insights, explore its spectroscopic and structural characteristics, and illuminate its significant role as a building block in the synthesis of biologically active molecules.
Chemical Identity and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the IUPAC name, common synonyms, and key physicochemical properties of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
IUPAC Name: N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Synonyms:
-
N-(4-acetylphenyl)tosylamide
-
4-Methyl-N-(4-acetylphenyl)benzenesulfonamide
-
Benzenesulfonamide, N-(4-acetylphenyl)-4-methyl-
CAS Number: 5317-94-2[2]
The key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₃S | [2] |
| Molecular Weight | 289.35 g/mol | [2] |
| Melting Point | 196–198 °C | [1] |
| Appearance | White to off-white solid | Inferred from synthesis descriptions |
Synthesis and Mechanistic Insights
The reliable and efficient synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is crucial for its application in research and development. The most common and effective method involves the nucleophilic substitution reaction between 4-aminoacetophenone and 4-toluenesulfonyl chloride.
Experimental Protocol
This protocol is adapted from established procedures and is designed to be self-validating through the characterization of the final product.[1]
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
4-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Pyridine (catalyst, ~2 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Deionized water
Procedure:
-
To a solution of 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (2 mol%, approximately 0.16 mL).
-
Stir the mixture at room temperature until all the 4-aminoacetophenone has dissolved.
-
Add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) portion-wise to the solution over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is then triturated with deionized water, filtered using a Büchner funnel, and washed thoroughly with copious amounts of water to remove any residual pyridine hydrochloride and unreacted starting materials.
-
The purified solid is then dried in a vacuum oven to afford N-(4-Acetylphenyl)-4-methylbenzenesulfonamide as a white to off-white solid. (Typical yields: up to 88%).[1]
Rationale and Mechanistic Considerations
The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a classic example of a nucleophilic attack of an amine on a sulfonyl chloride. The nitrogen atom of the amino group in 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of 4-toluenesulfonyl chloride. The pyridine in the reaction acts as a base to quench the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an aprotic solvent like dichloromethane to avoid any unwanted side reactions with the sulfonyl chloride.
Synthesis Workflow
Caption: A schematic overview of the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Spectroscopic and Structural Characterization
The identity and purity of the synthesized N-(4-Acetylphenyl)-4-methylbenzenesulfonamide must be confirmed through rigorous analytical techniques.
Spectroscopic Data
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides diagnostic information about the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (301 MHz, DMSO-d₆): The proton NMR spectrum shows characteristic signals for the aromatic and methyl protons. δ (ppm): 10.18 (s, 1H, NH), 7.21 (d, 2H), 7.11 (d, 2H), 6.74 (d, 2H), 6.60 (d, 2H), 1.84 (s, 3H, CH₃), 1.70 (s, 3H, CH₃).[1]
-
¹³C NMR (76 MHz, DMSO-d₆): The carbon NMR spectrum confirms the carbon framework of the molecule. δ (ppm): 197.0 (C=O), 144.3, 142.9, 137.0, 132.5, 130.4, 127.3, 118.4 (aromatic carbons), 26.9 (acetyl CH₃), 21.5 (tosyl CH₃).[1]
-
Structural Insights from X-ray Crystallography
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is not primarily investigated for its own biological activity but serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The acetyl group provides a convenient handle for further chemical modifications, such as the formation of chalcones, pyrimidines, and other heterocyclic systems.
A compelling example of its utility is in the development of novel inhibitors for enzymes implicated in neurodegenerative diseases. For instance, derivatives of the structurally similar N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide have been synthesized and evaluated for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a key role in the progression of Alzheimer's disease.[4][5]
The synthesis of these inhibitors often involves a multi-step process where the acetylphenylsulfonamide core is further elaborated. This underscores the importance of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide as a foundational building block in the drug discovery pipeline.
Conceptual Pathway for Drug Development
Caption: A generalized workflow illustrating the use of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. While a specific material safety data sheet (MSDS) for this compound is not widely available, general guidelines for handling sulfonamide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its role as a versatile synthetic intermediate make it a valuable tool in the quest for novel therapeutic agents. The ability to readily modify the acetylphenyl moiety allows for the creation of diverse chemical libraries, increasing the probability of discovering compounds with desired biological activities. As research into new drug targets continues to expand, the utility of well-characterized and accessible building blocks like N-(4-Acetylphenyl)-4-methylbenzenesulfonamide will undoubtedly continue to grow.
References
- Al-Majidi, S. M. R., & Al-Amiery, A. A. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Journal of Engineering and Applied Sciences, 13(5), 1195-1199.
- Mphahlele, M. J., & Maluleka, M. M. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(21), 5089.
- Ghasemi, M., & Saeidian, H. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4669-4678.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
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An In-depth Technical Guide to N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding and other non-covalent interactions within biological targets.[2] Molecules incorporating this moiety have demonstrated clinical success as antibacterial, anticancer, and anti-inflammatory agents, as well as enzyme inhibitors.[3]
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, the subject of this technical guide, represents a key synthetic intermediate and a molecule of interest for further derivatization in the pursuit of novel therapeutics. Its structure combines the well-established p-toluenesulfonamide group with an acetylphenyl ring, providing reactive handles for chemical modification and specific steric and electronic properties that can be exploited in drug design. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and known and potential biological activities, serving as a valuable resource for researchers in the field of drug discovery and development.
Synthesis and Characterization: A Robust and Reproducible Protocol
The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a straightforward and high-yielding process, typically achieved through the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride.[4] This nucleophilic substitution reaction is a fundamental transformation in organic synthesis and provides a reliable route to the desired product.
Detailed Experimental Protocol: Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
This protocol is adapted from established literature procedures.[4]
Materials:
-
4-aminoacetophenone
-
4-toluenesulfonyl chloride
-
Pyridine (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane (CH₂Cl₂).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of pyridine (2 mol%).
-
Reagent Addition: Slowly add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purification: Wash the resulting solid thoroughly with water to remove any remaining pyridine and other water-soluble impurities.
-
Drying: Air-dry the purified solid to obtain N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Expected Yield: Up to 88%.[4]
Causality Behind Experimental Choices:
-
Pyridine as a Catalyst: Pyridine acts as a nucleophilic catalyst and a base. It activates the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amino group of 4-aminoacetophenone. It also neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Dichloromethane as Solvent: Dichloromethane is an excellent solvent for both reactants and is relatively inert under the reaction conditions. Its low boiling point facilitates easy removal during the work-up procedure.
-
Water Wash: This step is crucial for removing the pyridine catalyst and any pyridinium hydrochloride salt formed during the reaction, ensuring the purity of the final product.
Physicochemical and Spectroscopic Data
A thorough characterization of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is essential for its identification and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅NO₃S | [4] |
| Molecular Weight | 289.35 g/mol | [4] |
| Melting Point | 196–198 °C | [4] |
| Appearance | Solid | [4] |
Spectroscopic Data:
-
FT-IR (KBr, ν, cm⁻¹): 3221 (N-H stretch), 3000 (C-H aromatic stretch), 1671 (C=O stretch), 1600 (C=C aromatic stretch), 1342 & 1158 (S=O asymmetric and symmetric stretch), 912.[4]
-
¹H NMR (301 MHz, DMSO-d₆) δ ppm: 10.18 (s, 1H, NH), 7.21 (d, 2H, J = 9 Hz, aromatic), 7.11 (d, 2H, J = 9 Hz, aromatic), 6.74 (d, 2H, J = 6 Hz, aromatic), 6.60 (d, 2H, J = 9 Hz, aromatic), 1.84 (s, 3H, CH₃), 1.70 (s, 3H, CH₃).[4]
Predicted Physicochemical Properties for Drug Development
While experimental data for some properties are lacking, we can make informed predictions based on the structure of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide and established computational models. These parameters are critical for assessing the "drug-likeness" of a compound.
| Property | Predicted Value/Information | Basis of Prediction |
| pKa | The sulfonamide N-H proton is acidic. The pKa is likely to be in the range of 8-10. | The electron-withdrawing nature of the adjacent sulfonyl group and the acetyl group on the phenyl ring increases the acidity of the N-H proton compared to a simple amine. The pKa of related sulfonamides often falls within this range.[5][6][7][8] |
| Solubility | Likely to have low aqueous solubility but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The molecule has a significant non-polar surface area due to the two phenyl rings and the methyl groups. The presence of polar groups (sulfonamide and acetyl) provides some polarity, but the overall character is lipophilic.[1][9][10][11][12] |
| LogP | Expected to be in the range of 2-3. | This is a common range for many small molecule drugs and reflects a balance between hydrophilicity and lipophilicity, which is important for membrane permeability.[2] |
Biological Activities and Potential Mechanisms of Action: An Extrapolative Overview
Direct biological activity data for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is not extensively reported in the literature. However, based on the activities of structurally related sulfonamides, we can infer its potential in several therapeutic areas. It is crucial to note that the following are potential activities and require experimental validation.
Potential as an Anticancer Agent
The sulfonamide moiety is a well-established pharmacophore in the design of anticancer agents.[3] Many sulfonamide-containing compounds exhibit their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Carbonic Anhydrase Inhibition: Several sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[13][14] These enzymes play a crucial role in maintaining the pH of the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells. Given its structure, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a candidate for CA inhibition.
-
Kinase Inhibition: The general structure of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide bears some resemblance to scaffolds found in certain kinase inhibitors.[15][16] Kinases are a major class of drug targets in oncology, and screening this compound against a panel of cancer-related kinases could reveal potential inhibitory activity.
Potential as an Antimicrobial Agent
The history of sulfonamides is deeply rooted in their pioneering role as antibacterial drugs.[17][18][19] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While newer classes of antibiotics have emerged, the sulfonamide scaffold continues to be explored for new antimicrobial agents. The potential of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide as an antibacterial or antifungal agent warrants investigation.
Potential as an Enzyme Inhibitor
Beyond CAs and kinases, the sulfonamide group can interact with a variety of other enzymes. For instance, derivatives of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[2]
Application as a Synthetic Intermediate: A Gateway to Diverse Bioactive Molecules
A primary and well-documented application of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is its use as a versatile starting material for the synthesis of more complex and biologically active molecules.[4] The acetyl group and the aromatic rings provide multiple points for chemical elaboration.
Workflow for Derivatization and Biological Screening
The following diagram illustrates a typical workflow for utilizing N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in a drug discovery program.
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A Spectroscopic Guide to N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Structure Elucidation and Data Interpretation
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its infrared (IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides a framework for the structural elucidation of related sulfonamide derivatives.
Introduction: The Significance of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, which are characterized by the presence of a sulfonyl group connected to an amine. This functional group is a cornerstone in the development of a wide array of pharmaceuticals, including antibacterial drugs and diuretics. The specific structural motifs within the target molecule—an acetylated phenyl ring and a tolyl group—offer multiple sites for potential biological interactions and further chemical modifications, making its unambiguous characterization a critical step in any research endeavor. Spectroscopic analysis provides the foundational data for confirming the molecular structure, assessing purity, and understanding the electronic and chemical environment of the molecule.
Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
A common and effective method for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide involves the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[1]
Caption: Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 4-aminoacetophenone (1.0 equivalent) in pyridine.
-
Addition of Sulfonyl Chloride: To the stirred solution, add 4-toluenesulfonyl chloride (1.0 equivalent) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for a designated period (e.g., 5 hours).[1]
-
Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to afford the pure N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.[1]
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring the IR Spectrum
For a solid sample like N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, the spectrum is typically acquired using the KBr pellet method or as a thin film on a salt plate.
-
KBr Pellet Method: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.
-
Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
Data Summary and Interpretation
The following table summarizes the key IR absorption bands for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3221 | Strong, Sharp | N-H stretch |
| 3000 | Medium | Aromatic C-H stretch |
| 1671 | Strong, Sharp | C=O stretch (acetyl group) |
| 1600 | Medium | Aromatic C=C stretch |
| 1342 | Strong | Asymmetric SO₂ stretch |
| 1158 | Strong | Symmetric SO₂ stretch |
Interpretation:
-
N-H Stretch (3221 cm⁻¹): The sharp peak at 3221 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group. Its sharpness suggests a relatively free N-H group, not strongly involved in hydrogen bonding in the solid state.
-
Aromatic C-H Stretch (3000 cm⁻¹): The medium intensity band around 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the two aromatic rings.
-
C=O Stretch (1671 cm⁻¹): The strong, sharp absorption at 1671 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the acetyl moiety. This is a highly reliable and easily identifiable peak in the IR spectrum.
-
Aromatic C=C Stretch (1600 cm⁻¹): The absorption at 1600 cm⁻¹ arises from the C=C stretching vibrations within the phenyl and tolyl rings.
-
SO₂ Stretches (1342 and 1158 cm⁻¹): The two strong bands at 1342 cm⁻¹ and 1158 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. These are key diagnostic peaks for identifying a sulfonamide.
Caption: Key IR vibrational modes for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Dissolution: Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals. DMSO-d₆ is often used for sulfonamides due to their good solubility in this solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[3]
-
Data Acquisition: Place the NMR tube containing the sample solution into the NMR spectrometer and acquire the ¹H and ¹³C spectra.
¹H NMR Data Summary and Interpretation
The ¹H NMR spectrum was recorded in DMSO-d₆ at 301 MHz.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.18 | s | 1H | N-H (sulfonamide) |
| 7.21 | d, J = 9 Hz | 2H | Aromatic H (ortho to SO₂) |
| 7.11 | d, J = 9 Hz | 2H | Aromatic H (ortho to NH) |
| 6.74 | d, J = 6 Hz | 2H | Aromatic H (ortho to acetyl) |
| 6.60 | d, J = 9 Hz | 2H | Aromatic H (meta to SO₂) |
| 1.84 | s | 3H | CH₃ (acetyl) |
| 1.70 | s | 3H | CH₃ (tolyl) |
Interpretation:
-
N-H Proton (10.18 ppm): The singlet at 10.18 ppm corresponds to the acidic proton of the sulfonamide group. Its downfield shift is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group.
-
Aromatic Protons (6.60-7.21 ppm): The signals in this region correspond to the eight protons of the two aromatic rings. The distinct doublets indicate a para-substituted pattern for both rings. The protons on the tolyl ring appear as two doublets at 7.21 and 6.60 ppm, while the protons on the acetylphenyl ring appear as two doublets at 7.11 and 6.74 ppm. The coupling constants (J) provide information about the relative positions of the coupled protons.
-
Acetyl Protons (1.84 ppm): The singlet at 1.84 ppm, integrating to three protons, is characteristic of the methyl group of the acetyl moiety.
-
Tolyl Protons (1.70 ppm): The singlet at 1.70 ppm, integrating to three protons, is assigned to the methyl group on the tolyl ring.
¹³C NMR Data Summary and Interpretation
The ¹³C NMR spectrum was recorded in DMSO-d₆ at 76 MHz.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 197.0 | C=O (acetyl) |
| 144.3 | Aromatic C (para to CH₃) |
| 142.9 | Aromatic C (para to acetyl) |
| 137.0 | Aromatic C (ipso to SO₂) |
| 132.5 | Aromatic C (ipso to NH) |
| 130.4 | Aromatic C (ortho to SO₂ and meta to CH₃) |
| 127.3 | Aromatic C (ortho to NH and meta to acetyl) |
| 118.4 | Aromatic C (ortho to acetyl and meta to NH) |
| 26.9 | CH₃ (acetyl) |
| 21.5 | CH₃ (tolyl) |
Interpretation:
-
Carbonyl Carbon (197.0 ppm): The signal at 197.0 ppm is characteristic of the carbonyl carbon of the acetyl group, which is significantly downfield due to the electron-withdrawing nature of the oxygen atom.
-
Aromatic Carbons (118.4-144.3 ppm): The signals in this range correspond to the twelve carbons of the two aromatic rings. The chemical shifts are influenced by the nature and position of the substituents. For instance, the carbons attached to the electron-withdrawing sulfonyl and acetyl groups are shifted downfield.
-
Methyl Carbons (21.5 and 26.9 ppm): The upfield signals at 21.5 and 26.9 ppm are assigned to the methyl carbons of the tolyl and acetyl groups, respectively.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4] The solution should be free of non-volatile salts and buffers.[5]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for sulfonamides as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.
Expected Mass Spectrum and Fragmentation
The exact molecular weight of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (C₁₅H₁₅NO₃S) is 289.08 g/mol .
Expected Molecular Ion Peak:
In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 290.
Key Fragmentation Pathways:
Sulfonamides are known to undergo characteristic fragmentation patterns. The primary fragmentation is often the cleavage of the S-N bond or the C-S bond.
Caption: Plausible fragmentation pathways in ESI-MS.
-
Formation of the Tosyl Cation (m/z 155): Cleavage of the S-N bond can lead to the formation of the tolyl-SO₂⁺ cation at m/z 155.
-
Formation of the Acetylphenylaminyl Cation (m/z 134): Cleavage of the C-S bond can result in the formation of the [CH₃COC₆H₄NH]⁺ cation at m/z 134.
-
Formation of the Tropylium Ion (m/z 91): The fragment at m/z 155 can further lose SO₂ to form the tropylium ion (C₇H₇⁺) at m/z 91, a very common and stable fragment in mass spectrometry.
Conclusion
The collective spectroscopic data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a cohesive and unambiguous structural confirmation of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the assigned structure. This guide serves as a practical resource for researchers working with this compound and as a methodological template for the characterization of other novel sulfonamide derivatives. The detailed protocols and interpretations are designed to enhance scientific integrity and provide a solid foundation for further research and development.
References
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Center for Biotechnology Information. Available at: [Link]
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IR Spectroscopy of Solids. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
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Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
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Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]
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NMR Spectroscopy. Michigan State University, Department of Chemistry. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: A Multi-Tiered Approach to Screening the Bioactivity of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Introduction: The Sulfonamide Scaffold as a Privileged Structure
The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of modern medicinal chemistry.[1] Initially revolutionary for introducing the first generation of antibacterial "sulfa drugs," this versatile scaffold has since been incorporated into a vast array of therapeutic agents with diverse biological activities.[2][3] Molecules containing the N-acylsulfonamide moiety, a feature present in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, have been investigated for a wide range of applications, including as treatments for Alzheimer's disease, as antibacterial agents, and as enzyme inhibitors.[4] The inherent properties of the sulfonamide group, such as its tetrahedral geometry and its capacity to form strong hydrogen bonds, allow it to interact effectively with numerous biological targets.[5]
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a compound that merges the classic p-toluenesulfonamide group with an N-phenylacetamide moiety. This combination of structural features suggests a high potential for a spectrum of biological activities. Derivatives of benzenesulfonamide have demonstrated efficacy as anti-inflammatory, antimicrobial, and antioxidant agents.[6] Furthermore, the broader class of sulfonamides has been successfully developed as inhibitors of crucial enzymes like carbonic anhydrases and cholinesterases, and as modulators of targets implicated in cancer and cardiovascular diseases.[7][8]
Given this rich pharmacological context, a systematic and multi-faceted screening approach is warranted to fully elucidate the bioactive potential of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. This guide provides a comprehensive, field-proven framework for researchers, moving from predictive computational methods to broad-spectrum in vitro assays and finally to more specific target-based evaluations.
Section 1: A Strategic Framework for Bioactivity Screening
A successful screening campaign does not rely on a single assay but rather on a logical, tiered progression of experiments. This strategy maximizes efficiency by using broad, cost-effective assays to identify general activity first, followed by more complex, resource-intensive assays to define specificity and mechanism of action. Our proposed workflow begins with in silico predictions to generate hypotheses, which are then tested experimentally.
Caption: A multi-tiered workflow for screening N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Section 2: Phase 1 - In Silico Bioactivity Prediction
Before committing to wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of a compound, saving considerable time and resources.
Molecular Docking
Expertise & Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[1][9] For sulfonamides, common targets include bacterial enzymes like dihydropteroate synthase (DHPS), human carbonic anhydrases, and various kinases.[2][7][10] By docking N-(4-Acetylphenyl)-4-methylbenzenesulfonamide into the crystal structures of these proteins, we can generate hypotheses about its potential inhibitory activity.
Caption: Standard computational workflow for molecular docking studies.
Protocol: Molecular Docking Simulation
-
Ligand Preparation:
-
Draw the 2D structure of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). Save the structure in a .mol2 or .pdbqt format.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of a target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1AZM for Carbonic Anhydrase II).[1]
-
Prepare the protein using docking software (e.g., Schrödinger Maestro, AutoDock Tools). This typically involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.
-
-
Binding Site Definition:
-
Define the active site for docking. This can be done by specifying a grid box centered on the co-crystallized ligand (if present) or based on literature-defined active site residues.
-
-
Docking Execution:
-
Run the docking algorithm using the prepared ligand and receptor files. The software will generate multiple binding poses and score them based on a scoring function that estimates binding affinity (e.g., kcal/mol).
-
-
Results Analysis:
-
Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
A lower binding energy score generally indicates a more favorable interaction.[1] Compare the score to that of a known inhibitor (positive control) docked under the same conditions.
-
Quantitative Structure-Activity Relationship (QSAR)
Expertise & Rationale: QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[11][12] If a dataset of structurally similar sulfonamides with known bioactivity (e.g., anticancer IC₅₀ values) is available, a QSAR model can be built to predict the activity of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. This helps to prioritize which in vitro assays are most likely to yield positive results. Key molecular descriptors often include properties like mass, polarizability, and partition coefficient (logP).[11]
Section 3: Phase 2 - Primary In Vitro Screening
This phase employs robust, high-throughput assays to detect broad biological activity.
Antimicrobial Activity Screening
Expertise & Rationale: The sulfonamide core is the defining feature of sulfa drugs, which classically act by inhibiting bacterial folic acid synthesis.[2] Therefore, assessing the antibacterial potential of a novel sulfonamide is a primary and logical step. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying antibacterial potency.[13][14] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15]
Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16]
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use quality control strains such as Escherichia coli (ATCC 25922, Gram-negative) and Staphylococcus aureus (ATCC 29213, Gram-positive).
-
Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).[16]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, spectrophotometer.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup (96-Well Plate):
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Reserve one column for a positive control (bacteria, no compound) and one for a negative control (broth only, no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13]
-
Visible turbidity indicates bacterial growth. The positive control well should be turbid, and the negative control well should be clear.
-
Data Presentation: Example MIC Values
| Bacterial Strain | ATCC Number | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| Escherichia coli | 25922 | >128 | 0.015 | Inactive |
| Staphylococcus aureus | 29213 | 32 | 0.25 | Moderate Activity |
| Pseudomonas aeruginosa | 27853 | >128 | 0.5 | Inactive |
| Enterococcus faecalis | 29212 | 64 | 1 | Low Activity |
Anticancer & Cytotoxicity Screening
Expertise & Rationale: Many sulfonamide derivatives have been reported to possess potent anticancer properties by targeting various mechanisms, including cell cycle arrest and apoptosis induction.[5][10] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Caption: The principle of the MTT assay for cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa - cervical, HepG2 - liver, PC3 - prostate) in appropriate media (e.g., DMEM with 10% FBS).[19]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[20]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[20]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_control) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: Example IC₅₀ Values
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HeLa | Cervical Cancer | 45.2 | 0.8 |
| HepG2 | Liver Cancer | 28.9 | 1.2 |
| PC3 | Prostate Cancer | >100 | 2.1 |
| L929 (non-cancer) | Mouse Fibroblast | >100 | 5.5 |
Section 4: Phase 3 - Secondary Screening and Mechanistic Studies
If the primary screens reveal promising activity (e.g., a low MIC or a selective, low-micromolar IC₅₀), the next step is to investigate the compound's specific molecular target or mechanism of action (MoA).
Expertise & Rationale: Based on the broad activities of sulfonamides, a number of specific enzyme inhibition assays are logical follow-ups. For instance, many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and linked to diseases like glaucoma and cancer.[7] Others inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system and a target for Alzheimer's disease therapy.[5][7]
Example Protocol Outline: Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures the inhibition of CA-catalyzed hydration of CO₂, which leads to a change in pH. A pH indicator is used to monitor the reaction rate.
-
Reagents: Purified human carbonic anhydrase isoenzyme (e.g., hCA II), p-nitrophenyl acetate (substrate), buffer solution, test compound, and a known inhibitor (e.g., Acetazolamide).
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
-
Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.
References
-
Zahra, A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Alam, M., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH. [Link]
-
Gül, H. İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Hernández-Luis, F., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Acta Biológica Colombiana. [Link]
-
Taw-orn, S., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC - PubMed Central. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Shsohaa, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC - NIH. [Link]
-
Khan, I., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]
-
Michlewska, S., et al. (2019). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. [Link]
-
Onajobi, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Wróblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
-
Semantic Scholar. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]
-
Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed. [Link]
-
ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]
-
Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate. [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. [Link]
-
Abdel-Wahab, B. F., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]
-
Ilies, D. C., et al. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
-
ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]
-
El-Banna, A. S., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
-
ResearchGate. (n.d.). Biological evaluation of sulfonamide derivatives. ResearchGate. [Link]
-
Arabian Journal of Chemistry. (2022). Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry. [Link]
-
Sharma, A., et al. (2022). Quantitative structure–activity relationship-based computational approaches. PMC. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Frontiers. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. [Link]
-
Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). International Journal of Biosciences. [Link]
-
Science and Education Publishing. (2014). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. Science and Education Publishing. [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]
-
Al-Ostath, R. A., et al. (2023). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. PMC - NIH. [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
Sources
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- 12. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Welcome to the dedicated technical support guide for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. This resource is designed for chemistry professionals aiming to optimize this common yet crucial sulfonamide synthesis. Here, we move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields and product purity.
Core Reaction Overview
The synthesis involves the N-tosylation of 4-aminoacetophenone with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). This is a nucleophilic substitution reaction at the sulfonyl group, where the amino group of 4-aminoacetophenone acts as the nucleophile. A base is required to neutralize the HCl generated during the reaction.
Reaction Mechanism Diagram
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of tosyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation by a base.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Common Problems & Solutions Table
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Yield | 1. Inactive Tosyl Chloride: TsCl is highly susceptible to hydrolysis by atmospheric moisture, converting it to inactive p-toluenesulfonic acid. | Solution: Use a fresh bottle of tosyl chloride or purify the existing stock. Always handle TsCl in a dry environment (e.g., under nitrogen or in a glove box) and use anhydrous solvents. |
| 2. Insufficient Base: The reaction generates one equivalent of HCl. Without sufficient base to scavenge this acid, the starting amine becomes protonated (R-NH3+), rendering it non-nucleophilic and halting the reaction. | Solution: Use at least one equivalent of a suitable base like pyridine or triethylamine. Often, using pyridine as the solvent provides a large excess of base, effectively driving the reaction forward. [1] | |
| 3. Incomplete Reaction: The nucleophilicity of the aromatic amine is moderate. Low temperatures or short reaction times may not be sufficient for the reaction to reach completion. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C). [2] | |
| Product is Impure / Difficult to Purify | 1. Presence of Unreacted 4-Aminoacetophenone: This occurs if TsCl is the limiting reagent or if it has degraded. | Solution: Use a slight excess (1.1-1.2 equivalents) of tosyl chloride to ensure the full conversion of the amine. [1]The unreacted amine can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) during workup, which protonates and dissolves the amine in the aqueous phase. |
| 2. Presence of p-Toluenesulfonic Acid (TsOH): This is a common impurity from the hydrolysis of TsCl. It is a highly polar, water-soluble acid. | Solution: This impurity is typically removed during the aqueous workup. Quenching the reaction mixture in ice-water precipitates the desired product while TsOH and the base-HCl salt remain in the aqueous phase. [1]A wash with a dilute base (e.g., NaHCO3 solution) can also help remove any acidic impurities. | |
| 3. Oily Product Instead of Solid: The crude product may initially separate as an oil if impurities are present that depress the melting point. | Solution: Try scratching the inside of the flask with a glass rod at the solvent-oil interface to induce crystallization. If that fails, extract the product into an organic solvent (e.g., ethyl acetate), wash as described above, dry over Na2SO4 or MgSO4, and evaporate the solvent. The resulting solid can then be recrystallized. | |
| Reaction Stalls (TLC shows no change) | 1. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Solution: Ensure all reagents are fully dissolved before proceeding. If solubility is an issue, consider a different solvent system. Dichloromethane (DCM) or acetonitrile are good alternatives to pyridine. [2] |
| 2. Incorrect Stoichiometry: A significant error in weighing the reagents can lead to a stalled reaction. | Solution: Carefully re-check the molar calculations and re-weigh the reagents. It is crucial to accurately determine the limiting reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reagents? A slight excess of tosyl chloride (1.1 to 1.2 equivalents relative to 4-aminoacetophenone) is generally recommended. [1]This ensures that the more valuable amine starting material is fully consumed. A larger excess of TsCl should be avoided as it can complicate purification.
Q2: Which base is best? Pyridine vs. Triethylamine (TEA)? Both are effective HCl scavengers.
-
Pyridine: Often used in excess, acting as both the base and the solvent. [1]It can also act as a nucleophilic catalyst, potentially accelerating the reaction. However, it has a strong odor and requires higher temperatures to remove under vacuum.
-
Triethylamine (TEA): A non-nucleophilic, stronger base that is often used in stoichiometric amounts (1.5-2.0 equivalents) in a solvent like DCM. [3]It is generally easier to remove than pyridine. For this specific synthesis, using pyridine as the solvent is a well-documented and reliable method. [1][2] Q3: What is the ideal reaction temperature and duration? This can vary. Some procedures report stirring at room temperature for several hours (5h), while others use reflux conditions for a shorter period (2h). [1][2]The optimal conditions depend on the solvent and base used. It is highly recommended to monitor the reaction by TLC to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.
Q4: My product yield is high, but it has a low melting point and looks discolored. What's the issue? This strongly indicates the presence of impurities. The most effective purification method for this compound is recrystallization. Common solvents for recrystallization include acetonitrile,[1] ethanol, or mixtures of ethanol and water. The process of dissolving the crude product in a hot solvent and allowing it to cool slowly will form pure crystals, leaving impurities behind in the solvent.
Q5: How do I properly quench the reaction? The standard procedure is to pour the reaction mixture slowly into a beaker of ice-cold water while stirring. [1]This serves three purposes:
-
It precipitates the solid organic product, which is insoluble in water.
-
It dissolves the pyridinium hydrochloride salt (or other base-HCl salt).
-
It hydrolyzes and dissolves any remaining unreacted tosyl chloride. After quenching, the precipitated solid can be collected by vacuum filtration and washed with cold water.
Detailed Experimental Protocol
This protocol is a robust starting point, synthesized from established procedures. [1][2]
Materials & Equipment
-
4-Aminoacetophenone
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Ice
-
Deionized Water
-
Acetonitrile (for recrystallization)
-
Round-bottom flask, magnetic stirrer, stir bar, condenser (if heating), filtration apparatus.
Experimental Setup Diagram
Caption: A simplified schematic of the reaction setup.
Step-by-Step Procedure
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of amine). Stir until all solid has dissolved.
-
Tosyl Chloride Addition: To the stirred solution, slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes. The addition can be slightly exothermic; maintain the temperature near room temperature with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress every hour using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-5 hours. If the reaction is slow, it can be gently heated to 60-70 °C under a condenser. [1]4. Quenching & Precipitation: Once the starting amine is consumed (as indicated by TLC), slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water (approx. 100 mL of ice-water per 10 mL of pyridine used). A precipitate should form immediately.
-
Isolation: Continue stirring the slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual pyridine and pyridinium hydrochloride.
-
Drying: Allow the product to air-dry on the filter for a period, then transfer it to a watch glass or drying dish to dry completely. A vacuum oven at a low temperature (<50 °C) can be used to expedite this process. The yield of crude product should be high (>85%).
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry thoroughly. [1]
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]
Sources
- 1. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities | MDPI [mdpi.com]
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- 3. researchgate.net [researchgate.net]
Troubleshooting impurities in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic procedure. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your final compound.
Synthesis Overview
The synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a standard sulfonamide formation, typically achieved through the reaction of 4-aminoacetophenone with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While straightforward in principle, the reaction is sensitive to conditions that can lead to the formation of several key impurities. Understanding the reaction mechanism and potential side reactions is crucial for effective troubleshooting.
The primary transformation is as follows:
Figure 1. General reaction scheme for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
A typical experimental workflow involves reacting the starting materials in a suitable solvent, followed by an aqueous workup to remove the base and byproducts, and finally purification of the solid product.
Troubleshooting Guide: Impurities and Side Reactions
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product is contaminated with unreacted 4-aminoacetophenone. What went wrong and how can I fix it?
Probable Cause: The presence of unreacted 4-aminoacetophenone indicates an incomplete reaction, most often due to the deactivation or insufficient quantity of the p-toluenesulfonyl chloride (TsCl). TsCl is highly susceptible to hydrolysis, reacting with any ambient moisture to form the unreactive p-toluenesulfonic acid.
Investigative Steps & Solutions:
-
Reagent Quality: Use a fresh, unopened bottle of TsCl or a recently purchased stock. Older bottles may have absorbed atmospheric moisture.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of TsCl (1.1 to 1.2 equivalents) is often used to drive the reaction to completion and compensate for any minor hydrolysis.[1][2]
-
Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvent.
-
Reaction Time & Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC). If the starting amine spot persists, consider extending the reaction time or gently heating the mixture, as some procedures utilize reflux conditions.[1]
Purification Protocol: Acidic Wash Unreacted 4-aminoacetophenone can be effectively removed during the aqueous workup.
-
After the reaction, quench the mixture with water and extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
The acidic wash protonates the basic amino group of the unreacted starting material, forming a water-soluble ammonium salt that partitions into the aqueous layer.
-
Proceed with a subsequent wash with water and then brine before drying and concentrating the organic phase.
Q2: I've identified an impurity that is less polar than my product and has a higher molecular weight. What is it?
Probable Cause: This impurity is almost certainly the N,N-ditosylated byproduct , where a second tosyl group has reacted with the nitrogen of the newly formed sulfonamide. The sulfonamide N-H proton is weakly acidic and can be deprotonated by the base, allowing for a second nucleophilic attack on another molecule of TsCl.
Formation is favored by:
-
High excess of TsCl: Provides more electrophile for the second reaction.
-
Strong bases: More effectively deprotonates the sulfonamide nitrogen.
-
Elevated temperatures: Can provide the activation energy needed for the less favorable second tosylation.[1]
Preventative & Remedial Actions:
-
Control Stoichiometry: Avoid using a large excess of TsCl. Stick to a 1.1 to 1.2 molar equivalent range.
-
Choice of Base: Pyridine is often preferred as it acts as both a base and a nucleophilic catalyst without being overly strong.[1][3] Using stronger, non-nucleophilic bases may increase the risk of di-tosylation.
-
Purification: The di-tosyl impurity is significantly less polar than the desired monosulfonamide because it lacks the hydrogen-bonding N-H group. This difference in polarity makes it separable by:
-
Column Chromatography: Use a gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing polarity. The di-tosyl product will elute first.
-
Recrystallization: Careful selection of a recrystallization solvent may allow the desired product to crystallize out, leaving the more soluble di-tosyl impurity in the mother liquor.
-
Q3: My crude product is highly acidic and difficult to handle. What causes this?
Probable Cause: This indicates the presence of p-toluenesulfonic acid , the hydrolysis product of TsCl. This is one of the most common impurities, formed when TsCl reacts with water in the solvent or on the glassware.[4] Its presence can complicate purification by making the product oily or sticky.
Solution: Basic Wash This impurity is easily removed during the workup with a mild basic wash.
Detailed Workup Protocol:
-
Upon reaction completion, dilute the mixture with your chosen organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized.
-
Separate the layers. The sodium salt of p-toluenesulfonic acid is highly water-soluble and will be removed in the aqueous phase.
-
Wash the organic layer again with water, followed by a final wash with brine to remove residual dissolved water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of acidic impurities.
Frequently Asked Questions (FAQs)
Q: What is the best method for monitoring the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method.[5]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm).
-
Expected Rf Values: 4-aminoacetophenone is the most polar starting material and will have the lowest Rf. The product, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, will have a higher Rf. The non-polar di-tosyl byproduct would have the highest Rf. Unreacted TsCl may also be visible. The reaction is complete when the 4-aminoacetophenone spot is no longer visible.
Q: What are the best techniques for final product purification? A:
-
Recrystallization: This is the preferred method for obtaining a highly pure, crystalline product. Acetonitrile is a documented and effective solvent for this purpose.[1] Ethanol or isopropanol can also be effective.
-
Column Chromatography: This is necessary if recrystallization fails to remove impurities, particularly the di-tosylated byproduct. A silica gel column with an ethyl acetate/hexane eluent system is standard.[1]
Q: How do I confirm the identity and purity of my final N-(4-Acetylphenyl)-4-methylbenzenesulfonamide? A: A combination of analytical techniques is required for full characterization.
| Analytical Technique | Purpose | Key Expected Results[3] |
| ¹H NMR | Structural Confirmation | Singlet for NH (~10.2 ppm), Doublets for aromatic protons, Singlets for both methyl groups (~2.4 ppm and ~2.5 ppm). |
| ¹³C NMR | Structural Confirmation | Carbonyl carbon (~197 ppm), Quaternary and CH carbons in aromatic region, Methyl carbons (~21 and ~27 ppm). |
| FT-IR | Functional Group ID | N-H stretch (~3220 cm⁻¹), C=O stretch (~1670 cm⁻¹), Asymmetric/Symmetric S=O stretch (~1340 & ~1160 cm⁻¹). |
| Mass Spectrometry | Molecular Weight | Confirm the molecular ion peak corresponding to the product's mass (C₁₅H₁₅NO₃S = 289.35 g/mol ).[6] |
| Melting Point | Purity Check | A sharp melting point consistent with the literature value (196–198 °C) indicates high purity.[3] |
Q: Why is pyridine a common choice for the base? What are the alternatives? A: Pyridine serves a dual purpose:
-
Base: It neutralizes the hydrochloric acid (HCl) that is generated during the reaction, preventing it from protonating the starting amine.
-
Nucleophilic Catalyst: It can react with TsCl to form a highly reactive tosylpyridinium intermediate, which then readily reacts with the amine.
Alternatives:
-
Triethylamine (TEA): A non-nucleophilic, stronger base. Often used with a catalyst like 4-dimethylaminopyridine (DMAP).[7]
-
Inorganic Bases: In biphasic systems or certain polar solvents, bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used effectively.[5][8] The choice of base and solvent system can significantly impact reaction rates and impurity profiles.
References
-
Saleh, M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. Available at: [Link]
-
Karimi-Jaberi, Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic-synthesis.org. Available at: [Link]
-
Wikipedia. (n.d.). Tosyl group. Wikipedia. Available at: [Link]
-
Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]
-
Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. N-(4-ACETYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE | 5317-94-2 [chemicalbook.com]
- 7. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven insights and foundational chemical principles into a practical resource to help you navigate the common challenges associated with this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide?
The synthesis is typically achieved via a nucleophilic substitution reaction, often referred to as a tosylation, which falls under the broader class of Hinsberg reactions. It involves the reaction of 4-aminoacetophenone with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: What are the most critical parameters affecting the yield and purity of the final product?
The success of this synthesis hinges on three primary factors:
-
Reagent Purity and Anhydrous Conditions: Tosyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive p-toluenesulfonic acid. Therefore, using high-purity reagents and maintaining strictly anhydrous (dry) conditions are paramount to achieving high yields.
-
Base Selection: The choice of base is critical. It must be strong enough to scavenge the generated HCl but should not introduce competitive side reactions. Pyridine is commonly used as it can also act as a nucleophilic catalyst, but non-nucleophilic bases like triethylamine (TEA) are also effective alternatives.[1][2][3]
-
Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release and then allowed to proceed at room temperature. For less reactive substrates, gentle heating may be required, but this can also increase the rate of side reactions.
Q3: Why is 4-aminoacetophenone a challenging substrate for this reaction?
4-Aminoacetophenone contains an acetyl group (-COCH₃) at the para-position relative to the amino group. This acetyl group is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom of the amino group.[4][5] This effect decreases the nucleophilicity of the amine, making it less reactive towards the electrophilic tosyl chloride compared to aniline or anilines with electron-donating groups.[6][7][8] Consequently, the reaction may be sluggish and require optimized conditions, such as the use of a catalyst or longer reaction times, to achieve full conversion.[7]
Q4: Can I use a catalyst to improve the reaction rate?
Yes. For sluggish reactions involving weakly nucleophilic amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be highly effective.[9][10] DMAP is a hyper-nucleophilic catalyst that reacts with tosyl chloride to form a highly reactive N-tosyl-DMAP intermediate. This intermediate is much more susceptible to attack by the weakly nucleophilic 4-aminoacetophenone, thereby accelerating the overall reaction rate.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted 4-aminoacetophenone. What went wrong?
A: This is a common issue, often stemming from poor reactivity or reagent degradation. Consider the following causes and solutions:
-
Hydrolysis of Tosyl Chloride: This is the most frequent culprit. If your tosyl chloride has been exposed to atmospheric moisture, it has likely hydrolyzed to p-toluenesulfonic acid, which is unreactive.
-
Solution: Use a fresh bottle of high-purity tosyl chloride. Ensure all glassware is oven- or flame-dried before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Insufficient Amine Nucleophilicity: As discussed in the FAQs, the acetyl group deactivates the amine. The reaction conditions may not be sufficiently forcing.
-
Solution 1: Add a catalytic amount (1-5 mol%) of DMAP to the reaction mixture along with your primary base (e.g., pyridine or TEA).[9][10] DMAP significantly accelerates the sulfonylation of weakly nucleophilic amines.
-
Solution 2: Increase the reaction temperature. After adding the reagents at 0 °C, allow the mixture to warm to room temperature and stir for several hours. If the reaction is still slow, you can gently heat it to 40-50 °C, monitoring carefully by TLC for any decomposition.
-
-
Ineffective Base: The chosen base may not be effectively scavenging the HCl byproduct. The resulting buildup of HCl protonates the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least a stoichiometric equivalent of the base. If using pyridine as a catalyst in a solvent like dichloromethane (DCM), a stronger, non-nucleophilic base like triethylamine (at 1.2-1.5 equivalents) should be used as the primary acid scavenger.[11]
-
Problem Area 2: Significant Side Product Formation
Q: My TLC plate shows multiple spots in addition to my product and starting material. What are these impurities?
A: Side product formation often points to issues with stoichiometry or reaction conditions.
-
Bis-sulfonylation (Di-tosylation): Although the N-H proton of the initially formed sulfonamide is acidic, it can be deprotonated to form an anion that reacts with a second molecule of tosyl chloride. This is more common with highly nucleophilic amines but can occur here, especially if excess tosyl chloride and a strong base are used.
-
Solution: Use a precise stoichiometry, with a slight excess (1.05-1.1 equivalents) of the amine relative to the tosyl chloride. This ensures the more electrophilic reagent is consumed first.
-
-
Reaction with Solvent/Base: Pyridine, while a common base, can react with tosyl chloride to form a pyridinium salt. While this is often a key catalytic step, under certain conditions it can lead to byproducts.
-
Solution: Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). These bases are sterically hindered and less likely to compete with the primary amine as a nucleophile.[12]
-
-
Chloride Substitution: The chloride ion (Cl⁻) generated from tosyl chloride can, in some cases, act as a nucleophile. While less common for this specific reaction, it has been observed that tosyl groups can be displaced by chloride ions, especially with prolonged reaction times or heating.[13]
-
Solution: Monitor the reaction by TLC and stop it once the starting amine is consumed. Avoid unnecessarily long reaction times or excessive heating.
-
Problem Area 3: Purification and Isolation Challenges
Q: My crude product is a persistent oil and will not crystallize. How can I purify it?
A: "Oiling out" during recrystallization is a common sign of significant impurities or an inappropriate solvent choice.
-
High Impurity Load: If the reaction was messy, the high concentration of impurities can inhibit crystal lattice formation.
-
Solution: First, attempt a purification by column chromatography. Use a solvent system like ethyl acetate/hexane or toluene/ethyl acetate to separate the product from starting materials and byproducts.[14] The purified fractions can then be combined, concentrated, and recrystallized.
-
-
Incorrect Recrystallization Solvent: The solvent system may be too good (product is too soluble) or too poor (product crashes out as an oil).
-
Solution: A common and effective solvent system for recrystallizing sulfonamides is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in a minimum amount of hot alcohol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.
-
Q: I see no crystal formation even after my solution has cooled completely.
A: The solution is likely supersaturated, or nucleation has not been initiated.
-
Solution 1 (Induce Crystallization): Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity for the synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Materials:
-
4-Aminoacetophenone (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.02 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-aminoacetophenone (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of amine) and stir until the solid is fully dissolved.
-
Addition of Base & Catalyst: Add triethylamine (1.5 eq) followed by DMAP (0.02 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
TsCl Addition: In a separate dry flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 5-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the 4-aminoacetophenone spot is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to afford N-(4-Acetylphenyl)-4-methylbenzenesulfonamide as a pure, crystalline solid.
-
Data & Parameter Optimization Summary
The choice of base and the use of a catalyst are the most impactful variables for optimization. The following table summarizes expected outcomes based on different conditions.
| Parameter | Condition A (Standard) | Condition B (Optimized for Weak Nucleophile) | Condition C (Alternative) | Causality & Rationale |
| Base | Pyridine (Solvent) | Triethylamine (1.5 eq) | DIPEA (1.5 eq) | Pyridine can act as a nucleophilic catalyst but is a weaker base. TEA and DIPEA are stronger, non-nucleophilic bases that efficiently scavenge HCl without competing in the reaction.[15] |
| Catalyst | None | DMAP (2 mol%) | None | DMAP is a hyper-nucleophilic catalyst essential for activating the sulfonyl chloride, crucial for overcoming the low nucleophilicity of 4-aminoacetophenone.[9] |
| Solvent | Pyridine | Dichloromethane (DCM) | Acetonitrile (ACN) | DCM is a good, inert solvent for this reaction. ACN is also a viable polar aprotic solvent. Using pyridine as the solvent can complicate work-up. |
| Temperature | Reflux | 0 °C to RT | 0 °C to RT | Starting at low temperature controls the initial exotherm. The deactivating acetyl group means RT is sufficient, avoiding potential side reactions at higher temperatures. |
| Expected Yield | Moderate | High (up to 88% reported)[11] | High | The combination of a strong, non-nucleophilic base and a potent catalyst provides the most efficient conversion. |
| Purity Profile | Good, but may require chromatography | Excellent, often yields pure product after recrystallization | Excellent | Cleaner reaction profile with fewer side products compared to more forcing conditions (e.g., high heat). |
Visualizations: Mechanisms & Workflows
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination pathway, accelerated by DMAP.
Caption: Systematic workflow for troubleshooting common issues in the sulfonamide synthesis.
Parameter Relationships
Visualizing how key experimental choices influence the reaction outcome.
Caption: Relationship map of key reaction parameters and their impact on final yield and purity.
References
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]
-
Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
-
Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. [Link]
-
Effect of Substituents on the Basicity of Anilines. YouTube. [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Semantic Scholar. [Link]
- Tosylation of alcohols.
-
Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. ResearchGate. [Link]
-
Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. [Link]
-
Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health. [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]
-
Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Omega. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
4-Aminoacetophenone Synthesis Lab Report. Cram. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate. [Link]
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D] [6][8]Oxazine-4-On Derivatives. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
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N-(4-Acetylphenyl)-4-methylbenzenesulfonamide solubility issues and solutions
Welcome to the technical support center for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our aim is to equip you with the scientific rationale and practical protocols to overcome common challenges in your experiments.
Understanding the Solubility Profile of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with a chemical structure that presents inherent solubility challenges. Its aromatic nature and the presence of both hydrogen bond donor (the sulfonamide N-H) and acceptor (sulfonamide oxygens and acetyl carbonyl) groups contribute to a stable crystal lattice, which can be difficult to disrupt with solvents. The molecule's overall low polarity leads to poor aqueous solubility.
Based on its structure, the sulfonamide proton is acidic, and its pKa is predicted to be in the range of 8-10. This acidic nature is a key factor in its pH-dependent solubility in aqueous solutions.
While comprehensive experimental solubility data for this specific compound is not widely published, based on its chemical properties and data for similar sulfonamides, a general solubility profile can be outlined.
| Solvent | Qualitative Solubility | Rationale |
| Water | Poor | The molecule is predominantly non-polar. |
| Aqueous Buffers (pH < 7) | Poor | The compound remains in its neutral, less soluble form. |
| Aqueous Buffers (pH > 10) | Increased | Deprotonation of the sulfonamide nitrogen to form a more soluble salt. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of disrupting the crystal lattice. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a polar aprotic solvent that can effectively solvate the molecule. |
| Methanol / Ethanol | Sparingly Soluble | Lower polarity alcohols may have limited success in dissolving the compound. |
| Dichloromethane (CH2Cl2) | Sparingly Soluble | A non-polar organic solvent with some capacity to dissolve the compound. |
| Acetone | Soluble | A polar aprotic solvent that can be effective for dissolution.[1] |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but may be less effective than DMSO or DMF.[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in a question-and-answer format.
Q1: My N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the problem?
A1: This is expected behavior due to the compound's poor intrinsic aqueous solubility. At neutral pH, the molecule exists in its non-ionized form, which is not readily soluble in water. The aromatic rings and the overall low polarity of the molecule contribute to this characteristic.
Troubleshooting Steps:
-
Use an Organic Stock Solution: The recommended approach is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution.[2] You can then dilute this stock solution into your aqueous buffer.
-
pH Adjustment: If your experimental conditions permit, increasing the pH of the aqueous buffer to above the pKa of the sulfonamide (ideally pH > 10) will deprotonate the sulfonamide nitrogen, forming a more soluble anionic species.[3]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common phenomenon known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in the mixed solvent system. The high percentage of water in the final solution reduces the solvating power of the DMSO.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your experiment.
-
Increase the Percentage of Cosolvent: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always check the tolerance of your specific assay or cell line to the organic solvent.
-
Use a Different Cosolvent: In some cases, other water-miscible organic solvents or co-solvent systems might be more suitable.
-
Employ Solubilizing Excipients: For more challenging applications, consider the use of solubilizing agents such as cyclodextrins or surfactants in your aqueous medium.
Q3: I am trying to perform a reaction with N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in an organic solvent, but it has low solubility. What are my options?
A3: While soluble in polar aprotic solvents like DMSO and DMF, its solubility in other common reaction solvents like dichloromethane or ethers may be limited.
Troubleshooting Steps:
-
Elevated Temperature: Gently warming the solvent can increase the solubility of the compound. Ensure the temperature is below the boiling point of the solvent and that the compound is stable at that temperature.
-
Solvent Screening: Test the solubility in a small scale in different solvents to find the most suitable one for your reaction. Polar aprotic solvents are generally a good starting point.
-
Use a Co-solvent System: A mixture of solvents can sometimes provide better solubility than a single solvent.
Q4: How can I prepare a formulation of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide for in vivo studies where high concentrations of organic solvents are not permissible?
A4: This requires more advanced formulation strategies to enhance aqueous solubility.
Recommended Approaches:
-
pH Adjustment: If the route of administration allows, formulating the compound in a solution with a pH above its pKa can significantly increase its solubility.
-
Co-solvency: Utilizing a mixture of water and a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier at the molecular level. This can enhance the dissolution rate and apparent solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the vial vigorously. Gentle warming (to 30-40 °C) and/or sonication can be used to aid dissolution. Ensure the compound is fully dissolved before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol outlines the steps to increase the aqueous solubility by adjusting the pH.
-
Prepare a Basic Buffer: Prepare an aqueous buffer with a pH above the pKa of the sulfonamide (e.g., a carbonate buffer at pH 10).
-
Dispersion: Disperse the weighed N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in the basic buffer.
-
Dissolution: Stir the mixture. The compound should dissolve as it deprotonates to form the more soluble salt. Gentle warming can be applied if necessary.
-
pH Titration (Optional): Once dissolved, the pH can be carefully adjusted downwards with a suitable acidic solution if required for the experiment, but be mindful of the potential for precipitation as the pH approaches the pKa.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility issues with N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
Caption: A decision tree for troubleshooting solubility issues.
References
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide by Mass Spectrometry
An Application Scientist's Guide to Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation is not merely a procedural step but the bedrock of scientific validity. The molecule at the center of our discussion, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, possesses key structural motifs—a sulfonamide linkage and an aromatic ketone—that are prevalent in medicinally active compounds.[1][2][3] Its synthesis, typically achieved by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride, is straightforward, yet the potential for isomeric impurities or side products necessitates a robust analytical confirmation.[4]
This guide provides an in-depth, experience-driven walkthrough for confirming the structure of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide using mass spectrometry (MS). We will move beyond rote protocols to explore the causality behind our experimental choices, comparing ionization techniques and detailing a self-validating workflow from sample preparation to tandem MS (MS/MS) fragmentation analysis.
Chapter 1: Foundational Analysis and Predicted Mass
Before any instrument is calibrated, the foundational work begins with an in-silico analysis of the target molecule.
Molecular Characteristics:
-
Chemical Name: N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
-
Average Molecular Weight: 289.35 g/mol
-
Monoisotopic Molecular Weight: 289.0773 g/mol
The distinction between average and monoisotopic mass is critical. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or Time-of-Flight (TOF) instrument, measures the monoisotopic mass—the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This precision is the first pillar of our structural confirmation, allowing us to determine the elemental composition with high confidence.
Chapter 2: The Ionization Question — A Comparative Approach
The first practical decision in our MS workflow is selecting the appropriate ionization source. The goal is to generate gas-phase ions of our analyte with minimal in-source fragmentation. For a molecule of moderate polarity like N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the primary candidates.
| Ionization Technique | Principle | Suitability for Target Molecule | Expected Ion Adducts |
| Electrospray Ionization (ESI) | Soft ionization technique. A high voltage is applied to a liquid to create an aerosol, generating ions from solution. | High. The sulfonamide proton is acidic, and the carbonyl oxygen is basic, making it susceptible to forming [M-H]⁻ in negative mode and [M+H]⁺ in positive mode. | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M-H]⁻ |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent gas ions from the solvent vapor, which then ionize the analyte through chemical reactions. | Moderate to High. Less "soft" than ESI but effective for moderately polar compounds. May induce more fragmentation. | Primarily [M+H]⁺ |
Expert Rationale:
For initial screening, ESI is the preferred method . Its gentle nature is ideal for preserving the molecular ion, which is the primary piece of evidence we seek in the first full-scan MS experiment. The ability to operate in both positive and negative ion modes provides complementary data. The acidic nature of the N-H proton in the sulfonamide group makes negative mode ESI particularly effective for generating a strong [M-H]⁻ signal.
Chapter 3: Experimental Workflow for Structural Confirmation
This workflow is designed as a self-validating system, where each step provides a piece of evidence that contributes to the final, unambiguous structural assignment.
Caption: High-level workflow for MS structural confirmation.
Protocol 1: Sample Preparation & Direct Infusion
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized N-(4-Acetylphenyl)-4-methylbenzenesulfonamide in acetonitrile (ACN).
-
Working Solution: Create a 10 µg/mL working solution by diluting the stock solution in a 50:50 mixture of ACN and deionized water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Causality: The acid/base modifier promotes ionization by ensuring a ready source of protons (H⁺) or a proton-abstracting environment, respectively, stabilizing the resulting ions.
-
-
Direct Infusion: Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. This method provides a stable and continuous signal, ideal for method development and fragmentation studies.
Protocol 2: High-Resolution Full Scan Mass Spectrometry (HRMS)
-
Instrument: Set up a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Mode: ESI, Positive and Negative.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data and look for the predicted molecular ions.
Expected Results (HRMS):
| Ion Adduct | Ionization Mode | Predicted Exact Mass (m/z) |
| [C₁₅H₁₅NO₃S + H]⁺ | ESI Positive | 290.0845 |
| [C₁₅H₁₅NO₃S + Na]⁺ | ESI Positive | 312.0665 |
| [C₁₅H₁₅NO₃S - H]⁻ | ESI Negative | 288.0700 |
Trustworthiness: The confirmation of the molecular formula is achieved if the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass. This high accuracy effectively rules out other elemental compositions.
Chapter 4: Tandem MS (MS/MS) — Deconstructing the Molecule
Observing the correct molecular weight confirms the elemental formula but not the specific arrangement of atoms (i.e., the isomeric structure). Tandem MS provides this next level of evidence. In this step, we isolate the molecular ion ([M+H]⁺ or [M-H]⁻) and fragment it using collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's structure.
Predicted Fragmentation Pathways
The structure of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide has several bonds susceptible to cleavage under CID. The most probable fragmentation pathways are centered around the robust sulfonamide core. Studies on related sulfonamides have shown that a key fragmentation is the loss of sulfur dioxide (SO₂).[7]
Caption: Predicted MS/MS fragmentation of [M+H]⁺ ion.
Table of Predicted Major Fragment Ions (Positive Mode CID):
| Fragment Ion (m/z) | Proposed Structure / Origin | Rationale |
| 155.02 | [C₇H₇SO₂]⁺ | Cleavage of the S-N bond, charge retained on the toluenesulfonyl moiety. A highly characteristic fragment for tosyl-protected compounds. |
| 136.08 | [C₈H₁₀NO]⁺ | Cleavage of the S-N bond, charge retained on the protonated 4-aminoacetophenone moiety. |
| 91.05 | [C₇H₇]⁺ | Loss of SO₂ from the m/z 155 fragment, followed by rearrangement to the stable tropylium ion. This is a classic fragmentation pathway for toluene-containing structures.[7] |
| 43.02 | [CH₃CO]⁺ | Cleavage of the bond between the acetyl group and the phenyl ring, forming the acylium ion. |
Protocol 3: Tandem Mass Spectrometry (MS/MS)
-
Instrument Setup: Using the same infusion setup, switch the instrument to MS/MS or "product ion scan" mode.
-
Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion (m/z 290.08).
-
Collision Energy: Apply collision energy (typically a stepped ramp, e.g., 10-40 eV) to induce fragmentation in the collision cell (HCD or CID).
-
Expertise: Using a stepped energy ramp in a single experiment allows for the observation of both low-energy (major bonds) and high-energy (secondary) fragmentations, providing a comprehensive fragmentation map efficiently.
-
-
Data Analysis: Analyze the resulting product ion spectrum. The presence of the predicted key fragments (especially m/z 155 and 136) provides definitive evidence for the connectivity of the molecule.
Conclusion: A Synthesis of Evidence
-
HRMS confirms the elemental composition .
-
Tandem MS confirms the atomic connectivity by identifying the constituent building blocks (the toluenesulfonyl group and the acetylphenyl group).
By understanding the causality behind ionization choices and fragmentation pathways, the modern researcher can wield mass spectrometry not just as an analytical tool, but as a definitive arbiter of molecular structure, ensuring the integrity and success of their scientific endeavors.
References
-
Mphahlele, M. J., Gildenhuys, S., & Maluleka, M. M. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2997. Available at: [Link]
-
Karimi-Jaberi, Z., & Biazar, E. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(7), 4059-4067. Available at: [Link]
-
Yan, Z., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Natural Products and Bioprospecting, 9(3), 211-223. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
Tsandu, Z., & Amegbey, P. (2014). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 25(12), 2119-2127. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Retrieved January 26, 2026, from [Link]
-
mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide. Retrieved January 26, 2026, from [Link]
-
Yilmaz, I., & Kaya, I. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 21(4), 738-744. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. N-(4-ACETYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE | 5317-94-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide and Other Sulfonamides: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide with other prominent sulfonamides. Designed for researchers, scientists, and drug development professionals, this document delves into the known and potential therapeutic applications of this compound, supported by experimental data and detailed protocols for in-vitro and in-vivo evaluation. By synthesizing technical data with expert insights, we aim to provide a valuable resource for those exploring the vast potential of sulfonamide-based compounds.
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] While initially acclaimed for their antibacterial properties, the structural versatility of sulfonamides has led to the development of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[2] The ability of the sulfonamide moiety to bind to various enzymes and receptors is central to its therapeutic efficacy.[1]
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest as a synthetic intermediate and a scaffold for the development of novel bioactive molecules.[3] This guide will explore its known biological activities and compare them with two well-established sulfonamides: the antibacterial agent Sulfamethoxazole and the selective COX-2 inhibitor Celecoxib .
Comparative Biological Activities
Anticancer Activity
The search for novel anticancer agents is a relentless pursuit, and sulfonamides have emerged as a promising class of compounds. Their mechanisms of action are varied, often involving the inhibition of key enzymes in cancer progression, such as carbonic anhydrases and protein kinases.[1]
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Direct cytotoxic data (IC₅₀ values) for the parent compound against various cancer cell lines is not extensively reported in the available literature. However, its derivatives have shown promise. For instance, certain pyridine-containing compounds synthesized from N-(4-acetylphenyl)-4-methylbenzenesulfonamide have been investigated for their biological importance.[3] The acetylphenyl group can serve as a handle for further chemical modifications to enhance anticancer potency.
Celecoxib: This selective COX-2 inhibitor is a well-documented anti-inflammatory drug that also exhibits significant anticancer properties.[4] It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[5] The IC₅₀ values for celecoxib vary depending on the cell line, for example, HeLa cells have an IC₅₀ of 37.2 µM, while U251 cells are more sensitive with an IC₅₀ of 11.7 µM.[4]
Table 1: Comparative Anticancer Activity (IC₅₀ µM)
| Compound | HeLa | U251 | HCT 116 | BxPC-3 | HT-29 |
| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | Data not available | Data not available | Data not available | Data not available | Data not available |
| Celecoxib | 37.2[4] | 11.7[4] | 22.99–51.66[5] | 8.63–41.20[5] | 24.78–81.60[5] |
Antibacterial Activity
The discovery of sulfonamide antibiotics revolutionized medicine. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6]
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are not well-documented in the literature. However, the general structure of sulfonamides suggests potential antibacterial activity.[7] Further investigation using standardized assays is warranted.
Sulfamethoxazole: This is a widely used sulfonamide antibiotic. Its efficacy is often enhanced when combined with trimethoprim. The MIC values for sulfamethoxazole vary depending on the bacterial species and strain. For example, against Staphylococcus aureus and Escherichia coli, MIC values can range from <1 µg/mL to over 1000 µg/mL in resistant strains.[8][9]
Table 2: Comparative Antibacterial Activity (MIC µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | Data not available | Data not available |
| Sulfamethoxazole | 15.8% susceptible, 31.6% intermediate, 52.6% resistant (in waterfowl isolates)[10] | Moderate activity reported[6] |
Anti-inflammatory and Antioxidant Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Many sulfonamides, including celecoxib, are potent anti-inflammatory agents. Antioxidant activity is also a desirable property, as oxidative stress is linked to inflammation and cellular damage.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide and its Derivatives: A study on a closely related derivative, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide , demonstrated antioxidant activity. In DPPH and NO free radical scavenging assays, this derivative showed IC₅₀ values of 20.6 ± 0.42 µM and 15.7 ± 0.20 µM, respectively.[11] This suggests that the core structure possesses antioxidant potential. The same study also reported anticholinesterase activity, with IC₅₀ values of 4.3 ± 0.23 µM against acetylcholinesterase (AChE) and 5.6 ± 0.24 µM against butyrylcholinesterase (BChE) for a styryl derivative.[11]
Celecoxib: As a selective COX-2 inhibitor, celecoxib's primary mechanism of anti-inflammatory action is the inhibition of prostaglandin synthesis. Its IC₅₀ value for COX-2 inhibition is approximately 0.04 µM, while for COX-1 it is around 15 µM, demonstrating its selectivity.
Table 3: Comparative Anti-inflammatory and Antioxidant Activity (IC₅₀ µM)
| Compound/Derivative | DPPH Scavenging | NO Scavenging | COX-2 Inhibition |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 20.6 ± 0.42[11] | 15.7 ± 0.20[11] | Data not available |
| Celecoxib | Data not available | Data not available | 0.04 |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.
Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
This protocol is adapted from a reported procedure.[3]
Materials:
-
4-Aminoacetophenone
-
4-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane.
-
Add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) and a catalytic amount of pyridine (2 mol%).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid thoroughly with water.
-
Air-dry the solid to obtain the pure product.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., HeLa, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antibacterial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound and standard antibiotic (e.g., Sulfamethoxazole)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in-vivo model for evaluating acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound and standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound or standard drug to the rats (e.g., orally or intraperitoneally).
-
After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonamides is intricately linked to their chemical structure. Key structural features that influence activity include:
-
The Sulfonamide Linker: The -SO₂NH- group is crucial for activity. The acidity of the N-H proton plays a significant role in binding to target enzymes.
-
Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its pharmacokinetic and pharmacodynamic properties. The acetyl group in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, for example, can participate in hydrogen bonding and serves as a point for further derivatization.
-
The p-Aminophenyl Group: In antibacterial sulfonamides, an unsubstituted p-aminophenyl group is generally required for activity as it mimics p-aminobenzoic acid (PABA).
Conclusion and Future Directions
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide presents a versatile scaffold with demonstrated antioxidant and anticholinesterase activities in its derivatives. While its direct anticancer and antibacterial activities require further experimental validation, the broader landscape of sulfonamide pharmacology suggests significant potential. This guide provides the foundational knowledge and detailed experimental protocols to empower researchers to undertake these investigations.
Future research should focus on:
-
Systematic screening of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide against a panel of cancer cell lines and bacterial strains to determine its IC₅₀ and MIC values.
-
In-vivo studies to evaluate its efficacy and safety profile for various therapeutic applications.
-
Synthesis of novel derivatives by modifying the acetylphenyl and tolyl moieties to optimize biological activity and explore structure-activity relationships.
By systematically exploring the biological potential of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide and its analogs, the scientific community can continue to unlock the therapeutic versatility of the sulfonamide scaffold.
References
-
Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023. (2024). National Institutes of Health. [Link]
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Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. (2014). PubMed Central. [Link]
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Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2016). PubMed Central. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. [Link]
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In vitro antitumor activity of the designed compounds, celecoxib, afati. (2021). ResearchGate. [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). PubMed Central. [Link]
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Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. (2024). PubMed Central. [Link]
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Determination of MIC against S. aureus. Antibacterial activity of the... (2019). ResearchGate. [Link]
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (2017). ResearchGate. [Link]
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Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2016). ResearchGate. [Link]
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Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. (2023). PubMed Central. [Link]
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Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines. (2024). MDPI. [Link]
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Comparison of cytotoxicity (IC 50 ) of derived 2-[4-(4-amino-benzenesulfonyl). (2017). ResearchGate. [Link]
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Sulfamethoxazole, Trimethoprim, Chelating agent, Antibacterial activity. (2018). Scientific & Academic Publishing. [Link]
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Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (2007). ResearchGate. [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor.org. [Link]
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Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). (2011). ResearchGate. [Link]
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Anti-inflammatory potential of newly synthesized 4-[(butylsulfinyl)methyl]-1,2-benzenediol in lipopolysaccharide-stimulated BV2 microglia. (2014). PubMed. [Link]
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Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed Central. [Link]
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Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. (2021). Journal of Biomedical Research & Environmental Sciences. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2018). PubMed Central. [Link]
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Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. (2022). ResearchGate. [Link]
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Benchmarking the Enzyme Inhibitory Activity of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: A Comparative Guide
In the landscape of drug discovery and development, the precise characterization of a compound's biological activity is paramount. For researchers, scientists, and drug development professionals, understanding not only if a molecule is active but how it compares to established standards is a critical step in the journey from bench to bedside. This guide provides an in-depth technical comparison of the enzyme inhibitory activity of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, a compound belonging to the well-established sulfonamide class of therapeutic agents. We will explore its potential inhibitory effects against two key enzymes, Carbonic Anhydrase II (CA II) and Cyclooxygenase-2 (COX-2), benchmarked against industry-standard inhibitors.
The sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of drugs, including antibacterial, diuretic, and anti-inflammatory agents.[1] This guide is structured to provide not just protocols, but a logical framework for assessing the inhibitory potential of novel sulfonamide-containing compounds, using N-(4-Acetylphenyl)-4-methylbenzenesulfonamide as our central case.
Rationale for Target Selection: Why Carbonic Anhydrase II and Cyclooxygenase-2?
The selection of appropriate enzyme targets for a new chemical entity is guided by its structural motifs. The sulfonamide group in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide strongly suggests potential interactions with enzymes that have a zinc ion in their active site or possess a specific binding pocket amenable to this functional group.
-
Carbonic Anhydrase II (CA II): This ubiquitous zinc-containing metalloenzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Its inhibition is a therapeutic strategy for conditions like glaucoma and edema.[3] Sulfonamides are classic inhibitors of carbonic anhydrases, with their deprotonated sulfonamide nitrogen coordinating to the active site zinc ion.[2][4][5]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.[6][7] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] Many selective COX-2 inhibitors, such as celecoxib, are sulfonamide-containing compounds.[6][7]
By evaluating N-(4-Acetylphenyl)-4-methylbenzenesulfonamide against both CA II and COX-2, we gain a comprehensive understanding of its potential therapeutic applications and selectivity profile.
Comparative Inhibitory Activity: A Benchmarking Analysis
To contextualize the inhibitory potency of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide, it is essential to compare its performance against well-characterized, clinically relevant inhibitors. For this purpose, we have selected:
-
Acetazolamide: A potent, non-selective carbonic anhydrase inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.[6]
The following table summarizes the (hypothetical) inhibitory activities (IC50 values) of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide against human recombinant CA II and COX-2, in comparison to the benchmark inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (nM) |
| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | Carbonic Anhydrase II | 150 |
| Acetazolamide | Carbonic Anhydrase II | 30[8] |
| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | Cyclooxygenase-2 | 85 |
| Celecoxib | Cyclooxygenase-2 | 40[9] |
Interpretation of Results:
Based on this hypothetical data, N-(4-Acetylphenyl)-4-methylbenzenesulfonamide demonstrates inhibitory activity against both CA II and COX-2. Its potency against COX-2 is more pronounced than against CA II, suggesting a degree of selectivity. While not as potent as the established inhibitors in this theoretical exercise, these values would certainly warrant further investigation and lead optimization in a real-world drug discovery program.
Experimental Protocols for Enzyme Inhibition Assays
The trustworthiness of any benchmarking study lies in the rigor of its experimental design. The following protocols are detailed, step-by-step methodologies for determining the IC50 values of test compounds against CA II and COX-2. These protocols include critical controls to ensure data validity.
Carbonic Anhydrase II (CA II) Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of CA II, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), to the yellow-colored product, p-nitrophenol. The rate of product formation is monitored spectrophotometrically.
Workflow for CA II Inhibition Assay:
Caption: Workflow for the colorimetric CA II inhibition assay.
Materials and Reagents:
-
Human Carbonic Anhydrase II (recombinant)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (N-(4-Acetylphenyl)-4-methylbenzenesulfonamide)
-
Reference inhibitor (Acetazolamide)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of CA II in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of pNPA in DMSO.
-
Prepare 10 mM stock solutions of the test compound and acetazolamide in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 2 µL of the test compound dilutions.
-
Positive Control (Benchmark): Add 2 µL of the acetazolamide dilutions.
-
Negative Control (No Inhibitor): Add 2 µL of DMSO.
-
Blank (No Enzyme): Add 2 µL of DMSO.
-
To all wells except the blank, add 178 µL of Tris-HCl buffer and 10 µL of the CA II stock solution.
-
To the blank wells, add 188 µL of Tris-HCl buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of the pNPA stock solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per unit time).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In a subsequent reaction, the peroxidase component of COX-2 reduces PGG2 to PGH2, and a fluorescent probe is oxidized in this process, leading to a quantifiable fluorescent signal.
Workflow for COX-2 Inhibition Assay:
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Materials and Reagents:
-
Human Cyclooxygenase-2 (recombinant)[10]
-
Arachidonic acid[10]
-
COX Assay Buffer[10]
-
COX Probe (e.g., Amplex™ Red)[11]
-
Heme
-
Dimethyl sulfoxide (DMSO)
-
Test compound (N-(4-Acetylphenyl)-4-methylbenzenesulfonamide)
-
Reference inhibitor (Celecoxib)[10]
-
96-well black microplate
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of COX-2 enzyme in COX Assay Buffer containing heme.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare 10 mM stock solutions of the test compound and celecoxib in DMSO. Create a serial dilution series in DMSO.
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add 2 µL of the test compound dilutions.
-
Positive Control (Benchmark): Add 2 µL of the celecoxib dilutions.
-
Negative Control (No Inhibitor): Add 2 µL of DMSO.
-
Blank (No Enzyme): Add 2 µL of DMSO.
-
To all wells, add assay buffer, the fluorescent probe, and the COX-2 enzyme working solution (except for the blank wells, to which only buffer and probe are added). The total volume should be brought to 190 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[12]
-
Reaction Initiation: Add 10 µL of the arachidonic acid stock solution to all wells.[12]
-
Measurement: Immediately measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 535/587 nm for Amplex™ Red) every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in fluorescence per unit time).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Inhibition: The Role of the Sulfonamide Moiety
Understanding the mechanism of action is crucial for rational drug design and optimization. The sulfonamide group is the key pharmacophore responsible for the inhibitory activity of many compounds against CA and COX-2.
Inhibition of Carbonic Anhydrase:
The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors function by mimicking the transition state of this reaction. The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion in the enzyme's active site, effectively displacing the catalytic hydroxide ion and rendering the enzyme inactive.[2][4][5]
Inhibition of Cyclooxygenase-2:
COX-1 and COX-2 have highly similar active sites, but a key difference is the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates a hydrophilic side pocket in the COX-2 active site. The sulfonamide group of selective inhibitors like celecoxib fits into this side pocket and forms hydrogen bonds with the surrounding amino acid residues, leading to a tight and selective binding that blocks the entry of the natural substrate, arachidonic acid.[7]
Signaling Pathway Context:
Caption: Simplified schematic of the COX-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the enzyme inhibitory activity of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. By selecting relevant enzyme targets based on its chemical structure, employing rigorous and well-controlled experimental protocols, and comparing its activity to established standards, a clear picture of its biological potential can be obtained.
The hypothetical data presented herein suggests that N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a dual inhibitor of CA II and COX-2, with a preference for the latter. In a real-world scenario, these findings would be the foundation for further studies, including:
-
Selectivity Profiling: Testing the compound against other carbonic anhydrase isoforms and COX-1 to determine its selectivity index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.
-
In vivo Efficacy Studies: Evaluating the compound's therapeutic effects in relevant animal models of disease.
By adhering to the principles of scientific integrity, employing robust methodologies, and placing experimental data in the proper comparative context, researchers can effectively advance the development of novel therapeutic agents.
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COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic. Retrieved January 26, 2026, from [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024, November 15). MDPI. Retrieved January 26, 2026, from [Link]
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Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023, May 11). MDPI. Retrieved January 26, 2026, from [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
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Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry. (2020, June 10). ACS Publications. Retrieved January 26, 2026, from [Link]
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Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). AVESİS. Retrieved January 26, 2026, from [Link]
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COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Request PDF. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
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High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
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Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021, July 30). Retrieved January 26, 2026, from [Link]
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Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved January 26, 2026, from [Link]
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Inhibition Effects of Some Lignans on Carbonic Anhydrase, Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2017, July 7). ACG Publications. Retrieved January 26, 2026, from [Link]
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Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023, March 2). Retrieved January 26, 2026, from [Link]
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Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). Ingenta Connect. Retrieved January 26, 2026, from [Link]
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Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory a - FLORE. (2023, April 20). Retrieved January 26, 2026, from [Link]
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Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. (2022, September 20). Semantic Scholar. Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2), a sulfonamide compound frequently utilized in synthetic organic chemistry. By understanding the chemical nature of this compound and the governing regulations, laboratories can ensure a safe and compliant disposal process.
Understanding the Compound: Properties and Potential Hazards
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is a solid organic compound.[1] A thorough understanding of its chemical and physical properties is fundamental to assessing the risks associated with its handling and disposal.
| Property | Value | Source |
| CAS Number | 5317-94-2 | [1] |
| Molecular Formula | C₁₅H₁₅NO₃S | [1] |
| Molecular Weight | 289.35 g/mol | [1] |
| Appearance | Pale brown to off-white to white solid | [1] |
| Melting Point | 204 to 208 °C | [1] |
| Boiling Point (Predicted) | 462.1±55.0 °C | [1] |
| Density (Predicted) | 1.278±0.06 g/cm³ | [1] |
| Storage | Sealed in a dry, room temperature environment | [1] |
While a specific, comprehensive Safety Data Sheet (SDS) for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide was not found in the immediate search, data for structurally similar sulfonamides indicate that the primary hazards are likely to include skin and eye irritation.[2][3] Some sulfonamides are also classified as harmful if swallowed or inhaled.[3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The environmental fate of sulfonamides is a key consideration for disposal. While some sulfonamides can undergo biodegradation, the process can be slow, with lag phases observed in activated sludge.[4] Their mobility in soil can also be a concern.[5] This underscores the importance of preventing the release of this compound into the environment through improper disposal.
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[7]
It is the responsibility of the waste generator—the laboratory—to determine if a chemical waste is hazardous.[8] A waste can be classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] While N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is not specifically listed, a hazardous waste determination should be conducted based on its properties and any potential for it to meet the characteristic definitions. Given the potential for toxicity and the presence of sulfur and nitrogen, it is prudent to manage this compound as a hazardous chemical waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. This procedure is designed to minimize risk to personnel and the environment.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing N-(4-Acetylphenyl)-4-methylbenzenesulfonamide must be treated as chemical waste. This includes pure, unused compound, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, and empty containers).
-
Segregate at the Source: Do not mix N-(4-Acetylphenyl)-4-methylbenzenesulfonamide waste with other waste streams. In particular, avoid mixing with strong acids, bases, or oxidizing agents to prevent unintended chemical reactions.[2] Sulfonamides can be incompatible with certain salts and may precipitate in acidic or alkaline solutions.[10]
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) drum or a designated waste container provided by your institution's Environmental Health and Safety (EHS) department).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-(4-Acetylphenyl)-4-methylbenzenesulfonamide," and the approximate quantity. The date of accumulation should also be clearly marked.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of any potential vapors and protects the contents from contamination.
Step 3: On-Site Accumulation
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[2] This area should be under the control of the laboratory personnel and located at or near the point of generation.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Accumulation Time Limits: Be aware of the accumulation time limits for hazardous waste, which vary depending on the laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator).[7]
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or has reached the end of its allowable accumulation time, contact your institution's EHS department to arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a critical part of the cradle-to-grave tracking system mandated by RCRA.
Step 5: Off-Site Disposal
-
Licensed Disposal Facility: Your institution's EHS department will ensure that the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility. This process destroys the organic compound, minimizing its potential for environmental harm.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
